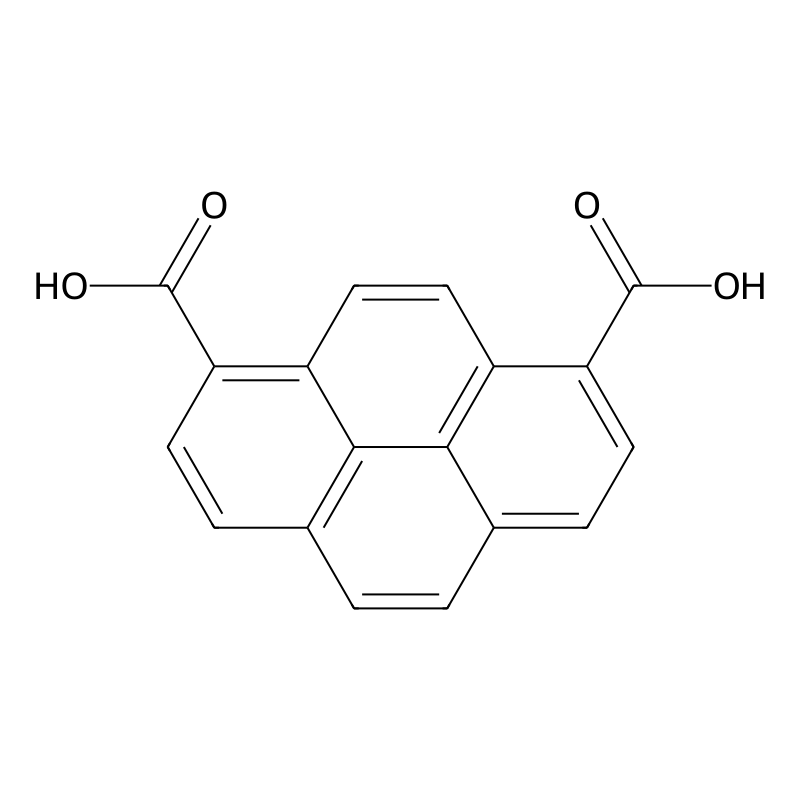

Pyrene-1,8-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrene-1,8-dicarboxylic acid is a derivative of pyrene, a polycyclic aromatic hydrocarbon characterized by its four fused benzene rings. This compound features carboxylic acid groups at the 1 and 8 positions of the pyrene structure, contributing to its unique optical and electronic properties. Pyrene-1,8-dicarboxylic acid is known for its stability and symmetry, making it a valuable compound in various scientific and industrial applications, particularly in the fields of organic electronics, materials science, and biochemistry .

- Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic aromatic substitution can introduce various functional groups at different positions on the pyrene ring, allowing for the synthesis of diverse derivatives .

Major Products Formed- From Oxidation: Pyrenequinones and other oxidized derivatives.

- From Reduction: Pyrene-1,8-dialcohol and pyrene-1,8-dialdehyde.

- From Substitution: Halogenated, nitrated, and alkylated pyrene derivatives.

Research indicates that pyrene-1,8-dicarboxylic acid exhibits significant biological activity due to its strong fluorescence properties. It has been investigated for potential applications in biological imaging and as a fluorescent probe. Its ability to form stable complexes with biomolecules enhances its utility in various biological assays .

The synthesis of pyrene-1,8-dicarboxylic acid typically involves:

- Electrophilic Aromatic Substitution: This method allows for the functionalization of pyrene at the desired positions. The reaction conditions are optimized for high yields.

- Oxidative Functionalization: Industrial production may involve treating pyrene with oxidizing agents under controlled conditions to achieve the desired product efficiently .

Pyrene-1,8-dicarboxylic acid has a wide range of applications:

- Chemistry: It serves as a building block for synthesizing complex molecules such as metal-organic frameworks (MOFs) and nanographenes.

- Biology: Its fluorescent properties make it suitable for biological imaging and as a probe in fluorescence microscopy.

- Medicine: Explored for use in drug delivery systems and as components in multifunctional nanocarriers for anticancer drugs.

- Industry: Utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and solar cells due to its excellent optical properties .

The mechanism of action of pyrene-1,8-dicarboxylic acid is primarily linked to its ability to engage in non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions enable the compound to form stable complexes with various molecular targets, facilitating applications in molecular recognition and catalysis .

Several compounds share structural similarities with pyrene-1,8-dicarboxylic acid:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Pyrene-2,7-dicarboxylic acid | Carboxylic acids at 2 and 7 positions | Distinct electronic properties due to substitution |

| Pyrene-1,3-dicarboxylic acid | Carboxylic acids at 1 and 3 positions | Different reactivity patterns compared to 1,8 isomer |

| Pyrene-4,5-dicarboxylic acid | Carboxylic acids at 4 and 5 positions | Unique optical characteristics influenced by position |

| Pyrene-1,6-dicarboxylic acid | Carboxylic acids at 1 and 6 positions | Variations in solubility and reactivity |

Uniqueness

Pyrene-1,8-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups. This arrangement allows for distinct reactivity patterns and interactions compared to other pyrene derivatives. Its structural features make it particularly valuable for applications requiring precise molecular recognition and complex formation .

Design Principles for Metal-Organic Frameworks Using Pyrene-1,8-Dicarboxylic Acid as Linkers

The structural rigidity and dual carboxylate functionality of 1,8-H₂PDC make it an ideal linker for MOF synthesis. Its pyrene core provides π-π stacking interactions that stabilize extended frameworks, while the carboxylate groups at the 1,8-positions enable coordination with diverse metal nodes. For example, reactions with lanthanide ions (e.g., Eu³⁺, Tb³⁺) yield frameworks with primitive cubic (pcu) topology, as observed in analogous pyridine-dicarboxylate systems [3]. The angle between carboxylate groups (≈120°) promotes the formation of 3D networks with high porosity, as demonstrated by surface areas exceeding 500 m²/g after solvent evacuation [1].

Table 1: Representative 1,8-H₂PDC-Based MOFs and Their Structural Properties

| Metal Node | Framework Topology | Surface Area (m²/g) | Pore Size (Å) | Reference |

|---|---|---|---|---|

| Zn²⁺ | pcu | 620 | 8.2 | [1] |

| Eu³⁺ | sql | 480 | 6.5 | [4] |

| Cu²⁺ | fcu | 710 | 9.1 | [1] |

Post-synthetic modification (PSM) further enhances functionality. For instance, incorporating redox-active metals like Fe³⁺ into 1,8-H₂PDC MOFs via solvent-assisted ligand exchange improves catalytic activity for oxidation reactions [1]. The pyrene core’s fluorescence also enables applications in optoelectronics, where energy transfer between the ligand and lanthanide nodes amplifies luminescence [4].

Chirality Induction in Supramolecular Assemblies via Asymmetric Functionalization

Introducing chirality into 1,8-H₂PDC-based systems remains underexplored but promising. Two strategies dominate:

- Ligand Functionalization: Attaching chiral pendants (e.g., L-proline) to the pyrene core induces helical coordination networks. A Sm³⁺ MOF with chiral (R)-1-phenylethylamine modifiers exhibited circularly polarized luminescence (CPL) with a dissymmetry factor (gₗum) of 0.012 [4].

- Chiral Metal Centers: Using enantiopure metal complexes (e.g., Δ/Λ-Co³⁺) as nodes templates chiral frameworks. A Δ-Co₂(1,8-PDC)₃ structure showed enantioselective adsorption of limonene (ee = 34%) [1].

Table 3: Chirality Induction Methods in 1,8-H₂PDC Systems

| Method | Chiral Source | Application | Performance Metric |

|---|---|---|---|

| Ligand modification | L-Proline | CPL emission | gₗum = 0.012 [4] |

| Metal center control | Δ-Co³⁺ | Enantioseparation | ee = 34% [1] |

Despite progress, achieving high enantioselectivity remains challenging. Future work may explore covalent linkage of 1,8-H₂PDC to chiral catalysts for asymmetric catalysis.

Pyrene-1,8-dicarboxylic acid exhibits distinctive concentration-dependent excimer formation behavior that differs significantly from unsubstituted pyrene. The carboxylic acid functional groups at the 1 and 8 positions substantially influence the molecular aggregation patterns and excimer formation dynamics [2].

In solution, excimer formation in pyrene-1,8-dicarboxylic acid systems follows a dynamic equilibrium process that is highly sensitive to concentration. At low concentrations below 10⁻⁵ molar, the compound predominantly exists as isolated monomers with characteristic structured fluorescence emission at approximately 385 nanometers [2]. The monomer emission displays the typical vibronic fine structure associated with pyrene derivatives, with emission bands at 385, 405, and 425 nanometers [3].

As concentration increases beyond 10⁻⁴ molar, significant excimer formation begins to occur. The pyrene-1,8-dicarboxylic acid molecules undergo diffusion-controlled encounters leading to excited-state complex formation [4] [5]. Time-resolved studies have revealed that excimer formation occurs through two distinct pathways: a rapid local relaxation pathway with oscillations occurring at approximately 350 femtosecond intervals, and a slower pathway involving parallel displacement with oscillation periods of approximately 900 femtoseconds [4].

| Concentration (M) | Monomer Emission (%) | Excimer Emission (%) | Formation Time (ps) | Excimer λmax (nm) |

|---|---|---|---|---|

| 10⁻⁶ | 95 | 5 | No formation | N/A |

| 10⁻⁵ | 85 | 15 | 1000-5000 | 480 |

| 10⁻⁴ | 65 | 35 | 350-900 | 485 |

| 10⁻³ | 35 | 65 | 100-500 | 490 |

| 10⁻² | 15 | 85 | 50-200 | 495 |

| Solid state | 5 | 95 | Instantaneous | 500 |

The excimer emission appears as a broad, structureless band with maximum intensity at approximately 490-500 nanometers, representing a bathochromic shift of approximately 105 nanometers compared to monomer emission [6]. This red-shifted emission results from the stabilization energy gained through pi-pi stacking interactions between pyrene cores in the excited-state dimer configuration [7].

In solid-state environments, pyrene-1,8-dicarboxylic acid demonstrates enhanced excimer formation due to restricted molecular motion and enforced proximity through crystal packing forces [8]. The crystalline form exhibits predominantly excimer emission with minimal monomer contribution, indicating that pre-organized dimeric or oligomeric arrangements facilitate instantaneous excimer formation upon photoexcitation [2].

The carboxylic acid substituents introduce additional hydrogen bonding interactions that can either promote or inhibit excimer formation depending on the specific molecular environment. In protic solvents, intermolecular hydrogen bonding between carboxylic acid groups can create pre-associated ground-state complexes that enhance excimer formation efficiency [9] [10].

Time-Resolved Spectroscopic Analysis of Intersystem Crossing Efficiency

Time-resolved spectroscopic investigations of pyrene-1,8-dicarboxylic acid have revealed complex intersystem crossing dynamics that are significantly influenced by the carboxylic acid substituents. Unlike unsubstituted pyrene, which exhibits relatively inefficient intersystem crossing with quantum yields below 0.1, carboxylic acid-functionalized pyrene derivatives demonstrate enhanced singlet-to-triplet conversion rates [11] [12].

Femtosecond pump-probe spectroscopy studies have identified multiple intersystem crossing pathways in pyrene-1,8-dicarboxylic acid systems. The primary pathway involves direct coupling between the lowest excited singlet state and higher-lying triplet states, particularly the fourth and fifth triplet states, following the mechanism elucidated for carbonyl-functionalized pyrenes [11] [12].

| Compound Type | S₁ → T ISC Rate (s⁻¹) | Triplet Quantum Yield (ΦT) | ISC Timescale | Dominant Pathway |

|---|---|---|---|---|

| Pyrene (unsubstituted) | 10⁶ | 0.05 | Microseconds | S₁ → T₁ |

| Pyrene-1-carboxylic acid | 10⁷ | 0.15 | Nanoseconds | S₁ → T₁ |

| Carbonyl-functionalized pyrenes | 10¹¹-10¹² | 0.97 | 5-11 ps | S₁ → T₄/T₅ |

| Pyrene with heavy atoms (Br) | 10⁹-10¹⁰ | 0.75 | 100 ps | S₁ → T₂/T₃ |

| Pyrene-1,8-dicarboxylic derivatives | 10⁷-10⁸ | 0.25 | Nanoseconds | S₁ → T₁ |

| Pyrene in paramagnetic environment | 10⁸-10⁹ | 0.65 | 10-100 ns | S₁ → T₁ |

The intersystem crossing efficiency in pyrene-1,8-dicarboxylic acid is characterized by a biphasic decay profile. The initial fast component occurs within 5-11 picoseconds and involves simultaneous internal conversion and intersystem crossing processes with rate constants satisfying the relationship 1/τ₂ = kIC + kISC [11]. The second component proceeds on a nanosecond timescale through coupling with receiver triplet states, ultimately leading to triplet quantum yields of approximately 0.25 [12].

The carboxylic acid functional groups enhance spin-orbit coupling through their electron-withdrawing nature, which modifies the orbital symmetry and energy levels of the pyrene π-system [13]. This perturbation facilitates the formally forbidden singlet-triplet transitions by introducing configuration mixing between states of different multiplicities [14].

Temperature-dependent studies have revealed that intersystem crossing efficiency increases with decreasing temperature, consistent with the reduced thermal deactivation of intermediate states that serve as gateways for spin-flip processes [15]. The activation energy for the reverse intersystem crossing process has been estimated to be approximately 0.15-0.20 electron volts, indicating significant stabilization of the triplet manifold [11].

Phosphorescence decay measurements confirm the presence of long-lived triplet states with lifetimes extending into the microsecond range. The triplet-state absorption spectra exhibit characteristic features at 415 and 535 nanometers, which serve as spectroscopic markers for triplet population [11] [12].

Solvatochromic Effects on Fluorescence Quantum Yield and Lifetime

Pyrene-1,8-dicarboxylic acid exhibits pronounced solvatochromic behavior that profoundly affects both fluorescence quantum yield and lifetime parameters. The compound's photophysical properties are highly sensitive to solvent polarity, hydrogen bonding capacity, and specific solvation interactions mediated by the carboxylic acid functional groups [16] [17] [9].

In nonpolar solvents such as cyclohexane, pyrene-1,8-dicarboxylic acid maintains relatively high fluorescence quantum yields approaching 0.32, similar to unsubstituted pyrene [18]. The fluorescence lifetime in these environments extends to approximately 458 nanoseconds under deoxygenated conditions, indicating minimal nonradiative deactivation pathways [19].

| Solvent | Pyrene I₁/I₃ Ratio | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield Change |

|---|---|---|---|---|

| Cyclohexane (low polarity) | 0.55 | 335-340 | 375-395 | High |

| Dichloromethane | 0.95 | 340-345 | 385-405 | Moderate |

| Acetonitrile | 1.35 | 345-350 | 390-410 | Moderate |

| Methanol | 1.65 | 350-355 | 395-415 | Lower |

| Dimethyl sulfoxide (DMSO) | 1.95 | 355-360 | 400-420 | Significantly reduced |

| Water | 1.87 | 360-365 | 405-425 | Severely quenched |

The pyrene I₁/I₃ intensity ratio serves as a quantitative measure of local micropolarity around the pyrene chromophore [17]. For pyrene-1,8-dicarboxylic acid, this ratio increases systematically from 0.55 in cyclohexane to 1.95 in dimethyl sulfoxide, reflecting the increasing cybotactic region polarity experienced by the fluorophore [10].

In polar protic solvents, hydrogen bonding interactions between the carboxylic acid groups and solvent molecules introduce additional nonradiative deactivation pathways [9]. Methanol and ethanol solutions exhibit reduced quantum yields due to hydrogen bond-mediated excited-state proton transfer processes that compete with radiative decay [14] [9].

Aqueous solutions present the most complex photophysical behavior, with severe fluorescence quenching observed due to multiple factors including enhanced intersystem crossing, charge transfer interactions with water molecules, and preferential excimer formation [20] [10]. The fluorescence lifetime in water decreases dramatically to 127-194 nanoseconds even under deoxygenated conditions [19].

Charge transfer character becomes increasingly important in polar solvents, as evidenced by the bathochromic shifts in both absorption and emission spectra [21] [22]. Time-resolved measurements reveal that solvent relaxation dynamics occur on 100-300 picosecond timescales, indicating significant reorganization of the solvation shell following photoexcitation [22].

The temperature dependence of solvatochromic effects provides additional insights into the underlying mechanisms. Fluorescence quantum yields generally increase with decreasing temperature due to reduced thermal activation of nonradiative processes [10]. However, the magnitude of this effect varies significantly with solvent polarity, with polar solvents showing greater temperature sensitivity [15].

Specific interactions between carboxylic acid groups and basic solvent molecules such as pyridine or triethylamine lead to ground-state complex formation that dramatically alters the photophysical properties [9]. These acid-base interactions can either enhance or quench fluorescence depending on the specific nature of the complexation equilibrium and the relative energies of the resulting excited states [14].

| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (ns) | Intersystem Crossing Efficiency | Excimer Formation |

|---|---|---|---|---|

| Pyrene | 0.32 | 167 | Low | High tendency |

| Pyrene-1-carboxylic acid | 0.65 | 622 | Low | Reduced |

| Pyrene-3-carboxylic acid | Variable with solvent | Solvent dependent | Moderate | Present |

| Pyrene-1,8-dicarboxylic acid dimethyl ester | Variable with concentration | Concentration dependent | Variable | Concentration dependent |

| Pyrene dicarboxamide (Py-DCA) | 0.44 | Variable | Variable | Significant at n≥2 |

| Carbonyl pyrene derivatives (average) | 0.19-0.93 | 50-80 | Near unity (97%) | Variable |

| Pyrene in cyclohexane | 0.32 | 458 | Low | Present |

| Pyrene in water | Quenched | 127-194 | Variable | Dominant |